molecular formula C26H27N5O3 B13444286 4'-epi-Entecavir-di-o-benzyl Ether

4'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B13444286
M. Wt: 457.5 g/mol
InChI Key: KROVOOOAPHSWCR-FDFHNCONSA-N
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Description

Overview of Carbocyclic Nucleoside Analogs in Chemical Research

Carbocyclic nucleoside analogs are a class of molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. acs.orgrsc.orgnih.gov In these analogs, the furanose oxygen atom of the sugar moiety is replaced by a methylene (B1212753) (-CH2-) group, forming a cyclopentane (B165970) or cyclopentene (B43876) ring. acs.orgrsc.orgorganicchemistry.eu This fundamental structural modification confers significant metabolic stability to the molecule by rendering it resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides. uga.edu This enhanced stability has made carbocyclic nucleosides a cornerstone of antiviral drug discovery, leading to the development of potent therapeutic agents against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV). acs.orgnih.gov The synthesis of these analogs is a vibrant area of chemical research, constantly seeking more efficient and stereoselective routes to these complex structures. nih.govnih.govyuntsg.com

The Entecavir (B133710) Carbocyclic Nucleoside Scaffold: Structural Features and Synthetic Significance

Entecavir is a prime example of a highly successful carbocyclic nucleoside analog. organicchemistry.eudrugbank.comyoutube.com It is a guanosine (B1672433) analog with a unique carbocyclic scaffold characterized by an exocyclic methylene group and three contiguous stereocenters. organicchemistry.euthieme-connect.com This specific arrangement locks the five-membered ring in a conformation that mimics the natural deoxyribose sugar, allowing it to be recognized by viral polymerases. organicchemistry.eu The synthesis of the Entecavir scaffold is a significant challenge in organic chemistry due to the dense stereochemical information packed into a small carbocyclic core. thieme-connect.comkorea.ac.kr Numerous synthetic strategies have been developed to construct this intricate framework, highlighting the importance of stereocontrol and the strategic use of protecting groups. organicchemistry.eu

Rationale for the Investigation of Protected and Stereoisomeric Entecavir Derivatives

The synthesis of a complex molecule like Entecavir is not a linear path to the final product. It involves the formation of numerous intermediates and, often, the generation of closely related stereoisomers. The study of these compounds, such as 4'-epi-Entecavir-di-o-benzyl Ether, is crucial for several reasons.

Synthetic intermediates are the stepping stones in the construction of a target molecule. Their isolation and characterization are vital for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the stereochemical integrity of the final product. uga.edu Protected derivatives, like the di-o-benzyl ether of an Entecavir isomer, play a pivotal role in this process. The benzyl (B1604629) groups serve as temporary masks for reactive hydroxyl groups, preventing them from interfering with subsequent chemical transformations. wikipedia.orgcommonorganicchemistry.comuwindsor.ca The stability of the benzyl ether protecting group under a variety of reaction conditions makes it a valuable tool in multistep syntheses. wikipedia.orgcommonorganicchemistry.com Understanding the properties and reactivity of these intermediates is fundamental to developing robust and scalable synthetic routes.

The biological activity of nucleoside analogs is highly dependent on their three-dimensional structure. thieme-connect.com Even subtle changes in the stereochemistry of the carbocyclic core can have a profound impact on a molecule's ability to interact with its biological target. The synthesis and study of stereoisomers, or epimers, of Entecavir, such as the 4'-epi derivative, are therefore of significant academic interest. thieme-connect.comthieme-connect.com By comparing the biological activities of different stereoisomers, researchers can gain valuable insights into the structure-activity relationships (SAR) of the drug. This knowledge is instrumental in the design of new, more potent, and selective antiviral agents. The presence of stereoisomeric impurities in the final drug product is also a critical quality control parameter in the pharmaceutical industry.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name 2-Amino-9-((1S,3R,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one
Molecular Formula C₂₆H₂₇N₅O₃
Molecular Weight 457.52 g/mol
CAS Number 1354695-85-4
Synonyms This compound, Entecavir Impurity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Epi Entecavir Di O Benzyl Ether

Retrosynthetic Analysis Pertaining to 4'-epi-Entecavir-di-o-benzyl Ether

A plausible retrosynthetic analysis of this compound (I) begins with the disconnection of the guanine (B1146940) base, which is typically introduced in one of the final steps of the synthesis via a Mitsunobu reaction or other N-glycosylation equivalent methods. organicchemistry.eu This reveals the protected carbocyclic core (II). The two benzyl (B1604629) ether protecting groups on the hydroxyl functionalities can be traced back to a diol precursor (III). The exocyclic methylene (B1212753) group is a crucial pharmacophore and can be installed through various olefination reactions, such as the Wittig or Tebbe reaction, on a corresponding cyclopentanone (B42830) (IV).

Key Precursors and Starting Materials in the Synthesis of Entecavir (B133710) and its Analogs

The synthesis of Entecavir and its analogs, including the 4'-epi diastereomer, has been approached from various starting materials. A common and versatile precursor is D-ribose, which provides a chiral pool starting material with the correct stereochemistry at certain positions. nih.gov Alternative strategies have utilized cyclopentadiene (B3395910) or substituted cyclopentanones. organicchemistry.eu For instance, a known synthesis of Entecavir starts from sodium cyclopentadienyl, which is functionalized to build the carbocyclic core. organicchemistry.eu

Starting MaterialKey FeaturesReference
D-RiboseChiral pool starting material, provides initial stereocenters. nih.gov
Sodium CyclopentadienylAllows for the construction of the carbocyclic core from a simple cyclic precursor. organicchemistry.eu
Acyclic PrecursorsEnables the use of powerful cyclization reactions to form the cyclopentane (B165970) ring. organicchemistry.eu

Diastereoselective Synthesis of the Carbocyclic Core of Entecavir Analogs

The construction of the highly functionalized cyclopentane core of Entecavir analogs with precise stereochemical control is a pivotal aspect of their synthesis. Various diastereoselective methods have been developed to achieve this.

Strategies for Stereochemical Control at the 4'-Position

Achieving the desired stereochemistry at the 4'-position, particularly the epi configuration relative to Entecavir, requires carefully designed synthetic strategies. One common approach involves the diastereoselective reduction of a ketone at the 4'-position. The choice of the reducing agent and the steric environment around the ketone, dictated by protecting groups on adjacent hydroxyls, can influence the stereochemical outcome.

Another powerful strategy is the use of substrate-controlled reactions where the existing stereocenters in a chiral precursor direct the stereochemistry of newly formed centers. For instance, in syntheses starting from D-ribose, the inherent chirality of the sugar is leveraged to control the stereochemistry of the carbocyclic ring. nih.gov Radical cyclizations of acyclic precursors have also been shown to proceed with high diastereoselectivity, influenced by the stereochemistry of the substituents on the acyclic chain. nih.gov In some cases, the stereochemical outcome at the 4'-position can be influenced by steric repulsion between bulky substituents on the cyclopentane ring during key transformations. nih.gov

Introduction of the Exocyclic Methylene Moiety in Carbocyclic Rings

The exocyclic methylene group is a key structural feature of Entecavir and its analogs, contributing significantly to its biological activity. nih.gov The introduction of this moiety is typically achieved at a late stage of the synthesis on a cyclopentanone precursor. The most common method for this transformation is the Wittig reaction, using a phosphorus ylide such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2).

Alternatively, the Tebbe reagent or Petasis reagent can be employed for the methylenation of the cyclopentanone. Another effective method is the use of Eschenmoser's salt, which involves the formation of a dimethylaminomethyl derivative followed by elimination to form the exocyclic double bond. organicchemistry.eu The choice of the methylenation reagent can be critical to avoid side reactions and ensure high yields, especially with complex and sensitive substrates.

MethodReagentKey FeaturesReference
Wittig ReactionMethylenetriphenylphosphoraneWidely used, reliable.
Tebbe/Petasis ReactionTebbe or Petasis reagentEffective for sterically hindered ketones.
Eschenmoser's SaltDimethyl(methylidene)ammonium iodideInvolves a two-step sequence of addition and elimination. organicchemistry.eu

Benzyl Protection Strategies in Entecavir Analog Synthesis

The hydroxyl groups in the carbocyclic core of Entecavir analogs must be protected during various synthetic steps. Benzyl ethers are commonly used as protecting groups due to their stability under a wide range of reaction conditions and their relatively straightforward removal by catalytic hydrogenation. commonorganicchemistry.com

Regioselective Benzylation of Hydroxyl Functionalities

In the synthesis of this compound, the regioselective benzylation of the diol precursor (III) is a crucial step. The different reactivity of the hydroxyl groups (primary vs. secondary) can be exploited to achieve regioselectivity. Generally, a primary hydroxyl group is more reactive towards benzylation than a secondary one.

Standard conditions for benzylation involve the use of benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as sodium hydride (NaH). commonorganicchemistry.com To achieve selective protection, one might employ stoichiometric control of the reagents or use milder conditions. For instance, the use of silver oxide (Ag2O) as a mild base can favor monobenzylation of a more reactive hydroxyl group. organic-chemistry.org In cases where selective protection is challenging, a protection-deprotection sequence might be necessary. This could involve protecting all hydroxyl groups and then selectively deprotecting one to allow for further functionalization. The choice of the specific benzylation conditions is critical to ensure high yields and avoid unwanted side products.

Role of Benzyl Ethers as Protecting Groups in Multi-step Organic Syntheses

In the multi-step synthesis of Entecavir and its stereoisomers, such as the 4'-epi- a, the use of protecting groups is essential to mask reactive functional groups and prevent undesired side reactions. Benzyl ethers are prominently employed for the protection of hydroxyl groups on the carbocyclic core, leading to intermediates like this compound.

The installation of benzyl groups is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide or benzyl chloride in an SN2 reaction. organic-chemistry.orgyoutube.com This process is generally high-yielding and efficient. youtube.com For substrates that are sensitive to basic conditions, alternative methods are available. Benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis, while modern reagents like 2-benzyloxy-1-methylpyridinium triflate permit benzylation under neutral conditions, enhancing compatibility with complex molecules. organic-chemistry.orgbeilstein-journals.orgnih.gov

Once in place, the benzyl ether groups are robust and stable through various reaction conditions required for subsequent synthetic transformations. The primary role of the di-o-benzyl ether moiety in the synthesis of Entecavir analogues is to protect the 1,3-diol of the cyclopentyl ring system. organicchemistry.eu This protection is critical during steps such as the introduction of the guanine base.

The removal of the benzyl protecting groups, a process known as deprotection, is typically accomplished via palladium-catalyzed hydrogenation (H₂) or hydrogenolysis. organic-chemistry.orgyoutube.com This reaction cleaves the carbon-oxygen bond, liberating the free alcohol and producing toluene (B28343) as a byproduct. youtube.com This method is highly selective and valued for its mild conditions, which often leave other functional groups, including other types of ethers, intact. youtube.com Alternatively, strong Lewis acids like boron trichloride (B1173362) (BCl₃) can also be utilized to cleave benzyl ethers, providing a non-hydrogenation-based deprotection strategy. organicchemistry.eugoogle.com

Coupling Reactions for the Attachment of the Guanine Moiety in Protected Intermediates

A pivotal step in the synthesis of Entecavir and its epimers is the formation of the N-glycosidic bond, which links the carbocyclic "sugar" mimic to the purine (B94841) base. The Mitsunobu reaction is a widely employed and effective method for this transformation, particularly for coupling protected intermediates with a guanine derivative. organicchemistry.eufigshare.comnih.govrsc.org

In this reaction, the protected carbocyclic alcohol intermediate is treated with a protected guanine base in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate reagent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organicchemistry.eu The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic purine.

A key feature of the Mitsunobu reaction is that it occurs with a complete inversion of configuration at the stereocenter bearing the hydroxyl group. organicchemistry.eu This stereospecificity is crucial in complex syntheses where precise control of the stereochemistry is required to obtain the desired diastereomer, such as 4'-epi-Entecavir. The reaction's reliability and stereochemical outcome make it a cornerstone in the synthesis of many nucleoside analogues. organicchemistry.eufigshare.com

Purification and Isolation Techniques for Synthetic Intermediates and Derivatives

The synthesis of complex molecules like this compound generates a mixture of the desired product, unreacted starting materials, reagents, and structurally similar impurities, including diastereomers. Therefore, robust purification and isolation techniques are paramount to obtaining the final compound with high purity. The primary methods employed are chromatography and crystallization. google.comnih.gov

Chromatographic Separation Methods for Diastereomers and Related Substances

Chromatography is an indispensable tool for the purification of synthetic intermediates and the separation of closely related stereoisomers.

High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating Entecavir from its diastereomeric impurities. researchgate.netresearchgate.net Research has demonstrated the successful separation using reverse-phase chromatography.

ParameterConditionReference
Stationary PhaseC18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile PhaseIsocratic mixture of Water and Acetonitrile (B52724) (e.g., 950:50 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net
Achieved Resolution (R)> 2.0 between Entecavir and its diastereomers researchgate.netresearchgate.net
Detection Limit< 0.009% researchgate.netresearchgate.net

Other Chromatographic Techniques:

Flash Column Chromatography: Used for routine purification of intermediates, often on silica (B1680970) gel, to remove major impurities after a reaction step. nih.gov

Supercritical Fluid Chromatography (SFC): An alternative to HPLC, SFC can offer faster separations and is particularly useful for preparative-scale purification of chiral compounds using chiral stationary phases (CSPs). nih.gov

Simulated Moving Bed (SMB) Chromatography: A continuous preparative HPLC technique that is highly efficient for large-scale separation of enantiomers or diastereomers. nih.gov

Resin Adsorption: This method has also been disclosed as a viable process for the isolation and purification of Entecavir from reaction mixtures. google.com

Crystallization and Other Advanced Isolation Procedures

Crystallization is a cost-effective and scalable method for purifying solid compounds, often yielding material of very high purity. It is widely used for the final purification of Entecavir and can be applied to key intermediates that are crystalline.

The process typically involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature, followed by slow cooling to allow for the formation of a crystalline lattice, which excludes impurities. google.com

Solvent SystemConditionsReference
WaterDissolve at 90°C, cool slowly to 50°C. google.com
Water/Methanol (e.g., 15% v/v)Dissolve at 80°C, cool slowly to 50°C. google.com
Water/Ethanol (B145695) (e.g., 5% v/v)Dissolve at 65°C, cool slowly to 15°C. google.com
Water/Acetone (e.g., 30% v/v)Dissolve at 50°C, cool slowly to 35°C. google.com

For intermediates that are oils and difficult to purify chromatographically, a strategy involves converting them into a crystalline derivative. For example, a primary hydroxyl group can be protected with a p-nitrobenzoyl group, which often induces crystallinity, allowing for easy purification by recrystallization. ub.edu Other advanced crystallization-based methods for separating stereoisomers include preferential crystallization and the formation of diastereomeric salts with a chiral resolving agent. nih.gov

Stereochemical Considerations and Epimeric Research of 4 Epi Entecavir Di O Benzyl Ether

Definition and Significance of 4'-Epimerism in Nucleoside Analog Chemistry

In the realm of nucleoside analog chemistry, epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. Specifically, 4'-epimerism refers to the inversion of the stereochemistry at the C4' position of the nucleoside or carbocyclic nucleoside sugar moiety. In the context of Entecavir (B133710), a carbocyclic analog of 2'-deoxyguanosine, the cyclopentane (B165970) ring serves as the sugar mimic. The correct stereochemistry at all chiral centers (1'R, 3'S, 4'S) is crucial for its potent antiviral activity against the Hepatitis B virus (HBV).

The significance of 4'-epimerism is profound. The spatial arrangement of the hydroxymethyl group (or its protected form) at the C4' position plays a pivotal role in the molecule's ability to be recognized and phosphorylated by viral and cellular kinases to its active triphosphate form. nih.gov An incorrect configuration at this center, as seen in a 4'-epimer, can drastically alter the three-dimensional shape of the molecule. This conformational change can hinder its binding to the active site of the HBV polymerase, rendering it inactive or significantly less potent. nih.gov The study of such epimers is therefore critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient.

Methodologies for the Elucidation of Absolute and Relative Stereochemistry of Entecavir Derivatives

Determining the precise three-dimensional arrangement of atoms in Entecavir derivatives, including the identification of epimers like 4'-epi-Entecavir-di-o-benzyl Ether, requires sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of diastereomers. nih.govacs.org By measuring the spatial proximity of protons, NOESY can reveal through-space correlations that are indicative of the stereochemical arrangement. For instance, the presence or absence of a cross-peak between H-1' and H-4' can help differentiate between the desired stereoisomer and its 4'-epimer. Quantitative NMR (qNMR) can also be employed to determine the ratio of epimers in a mixture without the need for isolating each one. nih.govmdpi.com

X-ray Crystallography: When a crystalline sample of the compound can be obtained, single-crystal X-ray diffraction provides the most definitive determination of both relative and absolute stereochemistry. nih.gov This technique maps the electron density of the atoms in the crystal lattice, allowing for the unambiguous assignment of the configuration at each chiral center.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase is a powerful tool for separating diastereomers and enantiomers. nih.gov This technique is not only used for preparative separation of isomers but also as an analytical method to determine the diastereomeric purity of a sample.

Theoretical Studies on the Impact of 4'-Epimerism on Molecular Conformation

While specific theoretical studies on this compound are not widely published, the impact of 4'-epimerism on the conformation of carbocyclic nucleosides is a subject of academic interest. Molecular modeling and computational chemistry are employed to predict the preferred conformations of these molecules in solution.

The inversion of stereochemistry at the C4' position is expected to significantly alter the puckering of the cyclopentane ring, which in turn affects the orientation of the nucleobase and the hydroxymethyl side chain. In natural nucleosides, the sugar pucker (C2'-endo or C3'-endo) is a key determinant of biological activity. For carbocyclic analogs like Entecavir, the cyclopentane ring mimics these conformations. A change at the 4'-position can force the ring into a less favorable conformation for enzymatic recognition and subsequent phosphorylation. nih.govmdpi.com

Strategies for the Assessment of Diastereomeric Purity in Synthetic Samples

Ensuring the diastereomeric purity of synthetic Entecavir is a critical quality control measure. The presence of epimers like this compound must be carefully monitored and controlled. Several strategies are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): As a primary analytical tool, HPLC is used to quantify the levels of diastereomeric impurities. Method validation would include specificity (the ability to resolve the 4'-epimer from Entecavir and other impurities), linearity, accuracy, and precision. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to detect and quantify diastereomeric impurities, often by integrating the signals that are unique to each epimer. nih.gov

Process Control: The most effective strategy is to control the formation of epimers during the synthesis. This involves the use of stereoselective reactions and purification steps designed to remove unwanted diastereomers. nih.gov The diastereoselective synthesis of entecavir analogues often involves radical-mediated cyclization or other stereocontrolled reactions where the choice of protecting groups and reaction conditions can influence the stereochemical outcome. nih.gov

Below is an interactive data table summarizing the key characteristics for the identification and analysis of this compound.

ParameterDescriptionRelevance to this compound
Chemical Name 9-((1R,3S,4R)-4-(benzyloxymethyl)-2-methylenecyclopentyl)-2-amino-1,9-dihydro-6H-purin-6-oneThe systematic name defining the inverted stereochemistry at the C4' position (4R instead of 4S).
Molecular Formula C26H27N5O3Identical to the correctly configured diastereomer, as they are isomers.
Molecular Weight 457.53 g/mol Identical to the correctly configured diastereomer.
CAS Number 1354695-86-5A unique identifier for this specific epimer. clearsynth.com
Primary Identification HPLC, NMRThese techniques are crucial for distinguishing it from the desired product and other impurities. nih.govnih.gov

Analytical Methodologies for Characterization and Quality Control in Research of 4 Epi Entecavir Di O Benzyl Ether

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and stereochemistry of 4'-epi-Entecavir-di-o-benzyl ether. These methods provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical characterization of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's connectivity and spatial orientation.

In the ¹H NMR spectrum of a related compound, benzyl (B1604629) ether, the benzylic protons (CH₂-O) typically appear as a singlet around 4.54 ppm, while the aromatic protons of the benzyl groups resonate in the region of 7.27-7.39 ppm. chemicalbook.com For this compound, the protons on the cyclopentyl ring would exhibit complex splitting patterns due to their diastereotopic nature, with chemical shifts influenced by the adjacent benzyl ether and purine (B94841) moieties. The specific configuration at the 4'-position, being epi to Entecavir (B133710), would result in unique chemical shifts and coupling constants for the H-1', H-3', and H-4' protons compared to other stereoisomers.

¹³C NMR spectroscopy further confirms the carbon framework. The carbon atoms of the benzyl ether groups are expected to show signals in the downfield region, typically around 70-80 ppm for the benzylic carbons and 127-138 ppm for the aromatic carbons. The carbon signals of the cyclopentyl ring and the purine base would also be observed at their characteristic chemical shifts, providing a complete carbon map of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomPredicted Chemical Shift (ppm)
Benzyl EtherAr-C H₂-O~4.5
Benzyl EtherC ₆H₅~7.3
CyclopentylRing Protons1.5 - 3.0
PurineBase Protons7.5 - 8.5
Benzyl EtherAr-C H₂-O~70-80
Benzyl EtherC ₆H₅~127-138
CyclopentylRing Carbons25 - 60
PurineBase Carbons110 - 160

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula for this compound is C₂₆H₂₇N₅O₃, corresponding to a monoisotopic mass of 457.2117 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) can precisely confirm this molecular weight. In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at m/z 458.2190.

The fragmentation pattern in MS/MS analysis provides further structural insights. Key fragment ions would likely arise from the cleavage of the benzyl ether bonds and the glycosidic bond between the purine base and the cyclopentyl moiety. For instance, the loss of a benzyl group (C₇H₇, 91 Da) or a benzyloxy group (C₇H₇O, 107 Da) would result in significant fragment ions. A study on the chiral detection of Entecavir stereoisomers using mass spectrometry showed that the protonated analyte [A + H]⁺ gives a signal at m/z 278, which corresponds to the Entecavir molecule itself. nih.gov This suggests that a similar fragmentation pathway for the di-o-benzyl ether derivative would involve the loss of both benzyl groups to yield the core Entecavir structure.

Table 2: Expected Mass Spectrometric Data for this compound

IonFormulaCalculated m/z
[M]⁺C₂₆H₂₇N₅O₃⁺457.2117
[M+H]⁺C₂₆H₂₈N₅O₃⁺458.2190
[M-C₇H₇]⁺C₁₉H₂₀N₅O₃⁺366.1566
[M-C₇H₇O]⁺C₁₉H₂₀N₅O₂⁺350.1617
[Entecavir+H]⁺C₁₂H₁₆N₅O₃⁺278.1253

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected absorptions include C-O-C stretching vibrations for the ether linkages, N-H and C=O stretching for the purine ring, and C-H stretching for the aromatic and aliphatic portions of the molecule. Ethers typically show a strong C-O stretching band in the region of 1050-1250 cm⁻¹. The presence of both an alkyl-aryl ether and a dialkyl ether functionality in the molecule may lead to multiple bands in this region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)
Amine (N-H)Stretch3100 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Carbonyl (C=O)Stretch1650 - 1700
Aromatic C=CStretch1450 - 1600
Ether (C-O-C)Stretch1050 - 1250

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating this compound from Entecavir and other related impurities, as well as for quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Entecavir and for detecting and quantifying impurities like this compound. A robust HPLC method must be able to separate the API from all its potential process-related impurities and degradation products.

For Entecavir and its impurities, reversed-phase HPLC (RP-HPLC) is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). wisdomlib.orgresearchgate.net The gradient elution mode is often preferred to achieve optimal separation of a wide range of impurities with different polarities.

The development of a suitable HPLC method for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition, pH, flow rate, and detection wavelength (typically in the UV region where the purine chromophore absorbs, around 254 nm). The higher lipophilicity of the di-o-benzyl ether derivative compared to Entecavir would result in a longer retention time on a reversed-phase column.

Chiral Chromatography for the Separation and Quantification of Stereoisomers

Since this compound is a diastereomer of the corresponding intermediate in the synthesis of Entecavir, their separation is crucial. Chiral chromatography is the most effective technique for separating stereoisomers. mdpi.com

The separation of diastereomers like this compound from its other stereoisomers can often be achieved on a standard achiral stationary phase (like silica (B1680970) gel or C18) because diastereomers have different physical properties. However, for the resolution of enantiomers, a chiral stationary phase (CSP) is required. nih.gov

For the analysis of Entecavir and its stereisomeric impurities, CSPs based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) coated on a silica support) have proven effective. nih.gov A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is often used with these columns. The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of all stereoisomers. This allows for the accurate quantification of the 4'-epi isomer and ensures that its level is controlled within acceptable limits in the final drug substance.

Application as a Reference Standard in Pharmaceutical Analytical Chemistry Research

The availability of well-characterized reference standards is indispensable for the development and validation of robust analytical methods. This compound serves as a crucial reference material in the quality assessment of Entecavir.

Utilization in Analytical Method Validation for Entecavir and its Derivatives

The validation of analytical methods is a mandatory requirement by regulatory authorities to ensure that the chosen method is fit for its intended purpose. This compound plays a significant role in this process, particularly in establishing the specificity and accuracy of chromatographic methods developed for Entecavir.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Entecavir and its impurities. juniperpublishers.comrjpbcs.com In the development of a stability-indicating HPLC method, forced degradation studies are performed on Entecavir to generate potential degradation products. pharmacompass.com The this compound reference standard is used to spike solutions of the API to confirm that the analytical method can effectively separate this specific impurity from the main component and other related substances.

A typical HPLC method for the analysis of Entecavir and its impurities is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for Entecavir and Impurity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of aqueous buffer and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL

During method validation, key parameters are assessed using the reference standard.

Table 2: Typical Validation Parameters Assessed Using this compound

Validation ParameterTypical Finding
Specificity The method demonstrates baseline resolution between Entecavir and this compound, confirming the method's ability to distinguish between the two compounds.
Linearity A linear relationship is established between the concentration of the reference standard and the detector response over a specified range.
Accuracy Recovery studies, where a known amount of the reference standard is added to a sample matrix, typically show recovery values between 98% and 102%.
Precision The method shows low relative standard deviation (RSD), typically less than 2%, for repeated measurements of the reference standard.
Limit of Detection (LOD) The lowest concentration of the reference standard that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the reference standard that can be accurately and precisely quantified.

Impurity Identification and Quantification in Synthetic Batches of Entecavir

The primary application of the this compound reference standard is in the routine quality control of synthetic batches of Entecavir. As a known potential impurity arising from the manufacturing process, its presence and quantity must be carefully monitored to ensure the final API meets the stringent purity requirements set by pharmacopoeias and regulatory bodies.

In a typical quality control analysis, a sample of the Entecavir batch is analyzed using a validated HPLC method. The chromatogram of the batch is then compared to the chromatogram of the this compound reference standard. The retention time of any peak in the sample chromatogram that matches the retention time of the reference standard is tentatively identified as this impurity.

Quantification of the impurity is achieved by comparing the peak area of the impurity in the sample to the peak area of the reference standard of a known concentration. This allows for the calculation of the amount of the impurity present in the Entecavir batch, typically expressed as a percentage relative to the API.

Table 3: Hypothetical Research Findings for Impurity Quantification

Batch NumberRetention Time of Impurity (min)Peak Area of ImpurityConcentration of Reference Standard (µg/mL)Peak Area of Reference StandardCalculated Impurity Level (%)
ETV-2025-0018.512501.0250000.05
ETV-2025-0028.518001.0250000.072
ETV-2025-003Not DetectedN/A1.025000< LOQ

These findings are critical for batch release decisions. If the level of this compound or any other impurity exceeds the specified limits, the batch would not be released for further processing or use.

The chemical compound this compound, while being a process-related impurity, is a vital tool in the pharmaceutical industry. Its role as a well-characterized reference standard is fundamental to the development, validation, and routine application of analytical methods designed to ensure the purity and quality of Entecavir. Through its use in method validation and impurity quantification, it directly contributes to the safety and consistency of this important antiviral medication.

Computational and Theoretical Studies on 4 Epi Entecavir Di O Benzyl Ether

Molecular Modeling and Conformational Analysis of Carbocyclic Nucleoside Derivatives

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of carbocyclic nucleoside derivatives like 4'-epi-Entecavir-di-o-benzyl Ether and how their shape influences their chemical behavior and potential interactions with biological targets. These computational techniques allow researchers to explore the molecule's flexibility and identify its most stable low-energy conformations.

The core of this analysis for a molecule such as this compound would involve an in-depth exploration of the cyclopentyl ring's puckering. Unlike the furanose ring in natural nucleosides, the carbocyclic ring in these analogs exhibits different conformational preferences. nih.gov The presence of the bulky di-o-benzyl ether protecting groups and the epimeric configuration at the 1'-position would significantly influence the conformational landscape compared to Entecavir (B133710).

Computational approaches to conformational analysis typically begin with a systematic search of the conformational space to identify all possible spatial arrangements of the atoms. This is often achieved through molecular mechanics force fields. The resulting conformers are then optimized, and their relative energies are calculated to determine the most stable structures. For carbocyclic nucleosides, a key aspect is to determine the preferred puckering of the five-membered ring, which can adopt various envelope and twist conformations. The exocyclic double bond in the Entecavir scaffold, for instance, locks the carbocycle into a conformation that mimics the natural ribose sugar. organicchemistry.eu

Table 1: Illustrative Conformational Energy Profile of a Carbocyclic Nucleoside Analog

ConformerDihedral Angle (C1'-C2'-C3'-C4')Relative Energy (kcal/mol)Population (%)
North (N)+10° to +40°0.0075
South (S)-10° to -40°1.5025
IntermediateOther> 3.00< 1
Note: This table presents hypothetical data to illustrate the typical energy differences and populations between North and South conformations in carbocyclic nucleosides. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Stability Prediction

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its stability and reactivity. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation for the molecule to yield information about its electron distribution and energy levels. epstem.net

A key outcome of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For this compound, quantum chemical calculations would reveal how the epimeric center and the benzyl (B1604629) ether groups affect the electronic structure compared to Entecavir. These calculations can also determine other important electronic properties, such as the electrostatic potential map, which highlights the electron-rich and electron-poor regions of the molecule, and Mulliken atomic charges, which provide insight into the charge distribution on each atom.

Table 2: Predicted Electronic Properties of a Model Carbocyclic Nucleoside Analog

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Total Energy-1500 Ha
Note: This table contains representative data for a model carbocyclic nucleoside calculated using DFT. The actual values for this compound would depend on the specific computational method and basis set used.

Prediction of Chemical Reactivity and Potential Reaction Pathways

The electronic structure data obtained from quantum chemical calculations can be used to predict the chemical reactivity of this compound and to forecast potential reaction pathways. Reactivity descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function, can be calculated from the HOMO and LUMO energies.

Computational methods can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. frontiersin.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed thermodynamic and kinetic profile of a chemical transformation. For instance, the debenzylation of this compound to reveal the free hydroxyl groups could be modeled to identify the most efficient and selective conditions for this deprotection step.

Table 3: Illustrative Reactivity Descriptors for a Model Carbocyclic Nucleoside Analog

DescriptorValueImplication
Chemical Hardness (η)2.65 eVHigh stability
Electronegativity (χ)3.85 eVModerate electron-accepting ability
Chemical Potential (μ)-3.85 eVTendency to escape from the system
Note: This table provides hypothetical reactivity descriptors derived from the electronic properties in Table 2. These values help in qualitatively assessing the reactivity of the molecule.

Emerging Research Avenues and Future Perspectives in the Study of Entecavir Derivatives

Development of Novel and Highly Efficient Synthetic Routes to Stereochemically Pure Intermediates

The biological activity of Entecavir (B133710) is intrinsically linked to its specific stereoconfiguration. The synthesis of this complex molecule requires precise control over its stereocenters to prevent the formation of diastereomers that may be inactive or possess undesirable properties. A primary challenge in many synthetic routes is controlling the stereochemistry at the 4'-position of the cyclopentane (B165970) core, where epimerization can occur.

The compound 4'-epi-Entecavir-di-o-benzyl ether represents the benzyl-protected version of this common impurity. Benzyl (B1604629) ethers are frequently used as protecting groups for hydroxyl functions during multi-step syntheses due to their stability and subsequent ease of removal. The presence of this compound in a synthetic batch indicates a lack of complete stereocontrol during the formation of the cyclopentane ring or subsequent transformations. Therefore, its synthesis as a reference standard is crucial for developing and validating analytical methods to monitor impurity levels.

Advancement of Analytical Approaches for Comprehensive Impurity Profiling and Characterization

Ensuring the purity of Entecavir is paramount for its clinical use, necessitating advanced analytical techniques capable of separating and identifying structurally similar impurities. The close resemblance between the desired product and its stereoisomers, like 4'-epi-Entecavir and its protected precursors, poses a significant analytical hurdle.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis for Entecavir. rjpbcs.com The development of specialized chiral stationary phases has been critical for achieving chromatographic separation of Entecavir from its various stereoisomers. rjpbcs.comjuniperpublishers.com Research is ongoing to enhance the resolution, sensitivity, and speed of these methods, often employing Ultra-High-Performance Liquid Chromatography (UHPLC) systems. juniperpublishers.comresearchgate.net A typical method for separating such diastereomeric impurities would involve a C18 column with an isocratic mobile phase, capable of detecting impurities at levels below 0.01%. rjpbcs.comresearchgate.net

Parameter Typical Value/Condition
Technique Reverse-Phase HPLC/UHPLC
Stationary Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic mixture (e.g., Buffer/Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Resolution (R) > 2.0 between diastereomers
Limit of Quantification (LOQ) < 0.01%
A representative data table illustrating typical HPLC parameters for the analysis of Entecavir and its diastereomeric impurities. rjpbcs.comresearchgate.net

For structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. Liquid chromatography-mass spectrometry (LC-MS) can confirm that an impurity like this compound has the same mass as its desired diastereomer, while tandem MS (MS/MS) can reveal subtle differences in fragmentation patterns. nih.gov Advanced MS-based kinetic methods have shown success in both qualitative and quantitative analysis of Entecavir stereoisomers without the need for chiral chromatography. nih.gov

However, unambiguous structure elucidation and stereochemical assignment rely heavily on NMR spectroscopy. researchgate.netmdpi.com One-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments on an isolated sample of this compound would provide definitive proof of its atomic connectivity and relative stereochemistry, distinguishing it from the intended synthetic intermediate.

Further Exploration of Stereoisomeric Effects on Chemical Properties and Transformation Pathways

The spatial arrangement of atoms in a molecule dictates its physical and chemical properties. For Entecavir intermediates, the stereochemistry at the 4'-position significantly influences the molecule's conformation, stability, and reactivity. The differing orientation of the functional groups in this compound compared to its desired counterpart can affect reaction kinetics and transformation pathways.

For instance, the steric environment around the benzyl-protected hydroxyl groups can influence the rate and outcome of subsequent deprotection steps. A more sterically hindered arrangement in the 4'-epi isomer might require harsher reaction conditions for debenzylation, potentially leading to the formation of different degradation byproducts.

Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, are essential. rjpbcs.com Analyzing the transformation of this compound under these conditions helps to build a comprehensive impurity profile and understand potential degradation pathways. This knowledge is vital for ensuring the stability and quality of the final drug product.

Property Desired Intermediate (Precursor to Entecavir) 4'-epi-Intermediate (Precursor to 4'-epi-Entecavir)
Relative Stability Generally more stable due to thermodynamically favored conformation.Potentially less stable; may be prone to rearrangement under certain conditions.
Reactivity Predictable reactivity in subsequent synthetic steps (e.g., deprotection).May exhibit different reaction rates or pathways due to steric hindrance.
Chromatographic Behavior Distinct retention time in chiral or achiral HPLC systems.Separable from the desired intermediate, allowing for quantification.
Spectroscopic Signature Unique NMR chemical shifts and coupling constants.Distinct NMR spectrum, particularly in 2D NOESY experiments, confirming different spatial arrangements.
A comparative table summarizing the differential effects of stereoisomerism on key chemical properties.

Q & A

Q. How should researchers present stereochemical data in publications?

  • Methodological Answer :
  • CIF Files : Deposit X-ray crystallography data in repositories (e.g., Cambridge Structural Database) .
  • 3D Structure Visuals : Use PyMOL or ChemDraw to highlight epimeric centers and benzyl group orientations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.